molecular formula C25H29FN4O3 B11124477 4-[4-(4-fluorophenyl)piperazino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide

4-[4-(4-fluorophenyl)piperazino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide

Cat. No.: B11124477
M. Wt: 452.5 g/mol
InChI Key: MLFUQTFPEHQXOY-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group. The indole moiety is then attached through a series of reactions that may include nucleophilic substitution and condensation reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and piperazine-based molecules. For example:

The uniqueness of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H29FN4O3

Molecular Weight

452.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(4-methoxyindol-1-yl)ethyl]-4-oxobutanamide

InChI

InChI=1S/C25H29FN4O3/c1-33-23-4-2-3-22-21(23)11-13-29(22)14-12-27-24(31)9-10-25(32)30-17-15-28(16-18-30)20-7-5-19(26)6-8-20/h2-8,11,13H,9-10,12,14-18H2,1H3,(H,27,31)

InChI Key

MLFUQTFPEHQXOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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